
2-Fluoronaphthalene
Overview
Description
2-Fluoronaphthalene (C${10}$H$7$F, molecular weight: 146.16, CAS: 323-09-1) is a halogenated aromatic compound characterized by a fluorine atom substituted at the 2-position of the naphthalene ring. Its physical properties include a melting point of 61°C, boiling point of ~59–65°C, and a density of 1.1474 g/cm³ . The compound is commercially available as a standard solution for environmental analysis (200 mg/L in dichloromethane) and is utilized in radiopharmaceutical synthesis . Toxicologically, it is classified as hazardous (T, Xn) with risks including carcinogenicity (R45), acute toxicity (R23/24/25), and skin sensitization (R43) .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Fluoronaphthalene involves the reaction of 2-naphthol with para-toluene sulfochloride (or para-toluenesulfonic acid) to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point to yield this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of dangerous toxic materials such as diazoimido compounds, making it safer and more efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoronaphthalene undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution (S_NAr): This reaction involves the substitution of the fluorine atom with a nucleophile, such as a methylthiolate ion, under specific conditions.
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds using boron reagents and palladium catalysts.
Common Reagents and Conditions:
Aromatic Nucleophilic Substitution: Typically involves methylthiolate ion in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki–Miyaura Coupling: Utilizes boron reagents and palladium catalysts under mild and functional group tolerant conditions.
Major Products:
Aromatic Nucleophilic Substitution: Produces substituted naphthalene derivatives.
Suzuki–Miyaura Coupling: Results in the formation of biaryl compounds.
Scientific Research Applications
Applications in Organic Synthesis
2-Fluoronaphthalene serves as an important building block in organic synthesis due to its ability to participate in various reactions:
- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nucleophile bonds.
- Formation of Fluoro-Grignard Reagents : Used as a precursor for generating fluoro-Grignard reagents, which are valuable for further synthetic transformations .
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Example Products |
---|---|---|
Nucleophilic Substitution | Replacement of fluorine with nucleophiles | Alcohols, amines |
Electrophilic Aromatic Substitution | Introduction of substituents onto the aromatic ring | Diverse substituted naphthalenes |
Coupling Reactions | Formation of biaryl compounds | Biphenyl derivatives |
Applications in Materials Science
In materials science, this compound is utilized for its unique physical properties:
- Fluorescent Probes : Research has demonstrated that derivatives of this compound can be used as fluorescent chemosensors. For instance, compounds like 6-fluoronaphthalene-2,3-dicarbaldehyde have been developed to detect glutathione (GSH) in biological systems . These probes are significant for medical diagnostics, particularly in predicting conditions such as sepsis.
Case Study: Fluorescent Probes for Glutathione Detection
A study focused on developing naphthalene-based fluorescent probes revealed that 6-fluoronaphthalene derivatives effectively detected GSH within live cells using two-photon microscopy. This application highlights the compound's potential in clinical diagnostics and monitoring oxidative stress-related diseases .
Medicinal Chemistry Applications
In medicinal chemistry, this compound is explored as an intermediate in synthesizing pharmaceutical compounds. Its role as a building block allows chemists to modify existing drugs or develop new therapeutic agents with enhanced efficacy or reduced side effects.
Table 2: Pharmaceutical Applications of this compound Derivatives
Drug Class | Compound Example | Application |
---|---|---|
Antidepressants | Duloxetine derivatives | Treatment of depression |
Anticancer agents | Fluorinated naphthalenes | Targeting cancer cells |
Antimicrobial agents | Fluorinated heterocycles | Broad-spectrum antimicrobial activity |
Mechanism of Action
The mechanism of action of 2-Fluoronaphthalene in chemical reactions involves the interaction of the fluorine atom with various nucleophiles or catalysts. For example, in aromatic nucleophilic substitution, the fluorine atom is replaced by a nucleophile through a concerted mechanism involving a single transition state . In Suzuki–Miyaura coupling, the fluorine atom participates in transmetalation with boron reagents, facilitated by palladium catalysts .
Comparison with Similar Compounds
1-Fluoronaphthalene
- Reactivity: Mechanochemical reactions of 1- and 2-fluoronaphthalene with magnesium yield binaphthalene via homocoupling, with comparable yields (~20%) regardless of the halogen position. This similarity is attributed to analogous α-carbon charges, as shown by density functional theory (DFT) calculations .
- Spectroscopy : Rotational spectroscopy reveals distinct parameters for 1- and this compound in ground and vibrationally excited states. For example, this compound exhibits additional absorption peaks ~45 cm⁻¹ higher than 1-fluoronaphthalene in crystalline matrices due to differences in paired impurity center formation .
- Synthesis : Both isomers are synthesized via regioselective radiofluorination of diaryliodonium salts, with moderate yields (~20–79%) .
Table 1: Key Properties of Fluoronaphthalene Isomers
Property | 1-Fluoronaphthalene | This compound |
---|---|---|
Homocoupling Yield | ~20% | ~20% |
Radiofluorination Yield | ~20% | ~79% |
Absorption Peak Shift | - | +45 cm⁻¹ |
Bromonaphthalenes (1- and 2-Bromonaphthalene)
- Reactivity: Despite stronger C–F bonds, this compound demonstrates comparable mechanochemical reactivity to bromonaphthalenes. For instance, milling this compound with Mg yields naphthalene (79%), similar to 1-bromonaphthalene (95%) .
- Toxicity : Bromonaphthalenes exhibit higher acute toxicity (e.g., hepatotoxicity) compared to fluoronaphthalenes, likely due to differences in metabolic pathways .
Table 2: Reactivity and Toxicity Comparison
Compound | Naphthalene Yield (Mechanochemical) | Acute Toxicity (LD50, Oral Rat) |
---|---|---|
This compound | 79% | Not reported |
1-Bromonaphthalene | 95% | ~1,500 mg/kg |
Methylnaphthalenes (1- and 2-Methylnaphthalene)
- Electronic Effects : Fluorine’s electronegativity in this compound significantly alters electronic properties compared to methyl groups. For example, fluorine reduces electron density at the aromatic ring, enhancing electrophilic substitution resistance .
- Applications : Methylnaphthalenes are industrial solvents, while this compound is used in radiopharmaceuticals (e.g., [18F]fluoronaphthyl synthons) and environmental analysis .
2-Fluoromethyl-7-methylnaphthalene
- Synthesis: This derivative is prepared via halogen exchange and nucleophilic fluorination, contrasting with this compound’s mechanochemical or radiofluorination routes .
- Functionality : The dual substitution (fluorine and methyl) increases steric hindrance and alters solubility compared to this compound .
Toxicological and Environmental Considerations
- This compound: Classified as a carcinogen (R45) with environmental persistence due to C–F bond stability. It is less volatile than methylnaphthalenes (vapor pressure: ~0.1 mmHg at 25°C) .
- Methylnaphthalenes : Exhibit lower acute toxicity but greater environmental mobility (higher water solubility: ~30 mg/L vs. <1 mg/L for fluoronaphthalene) .
Biological Activity
2-Fluoronaphthalene, a derivative of naphthalene with a fluorine atom at the 2-position, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, examining its interactions with biological systems, potential therapeutic applications, and relevant research findings.
This compound is characterized by its molecular formula . The presence of fluorine significantly alters the compound's physicochemical properties, influencing its reactivity and biological interactions. Fluorinated compounds often exhibit enhanced lipophilicity, which can improve their absorption and distribution in biological systems .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that the compound can influence enzyme activity, particularly those involved in metabolic processes. The mechanism often involves the formation of hydrogen bonds between the hydroxyl groups of related derivatives and biological molecules, leading to alterations in their structure and function.
Potential Therapeutic Applications
- Antiviral Activity : Fluorinated compounds are known for their therapeutic potential against viral infections. For instance, this compound derivatives have shown promise in antiviral drug development due to their ability to modify nucleoside structures, enhancing their efficacy against viruses like HIV and HCV .
- Antitumor Properties : Preliminary studies suggest that this compound may exhibit antitumor activity. The structural modifications introduced by fluorination can enhance the selectivity and potency of anticancer agents.
- Antifungal Activity : Some derivatives of this compound have demonstrated antifungal properties against strains such as Candida albicans, indicating its potential use in treating fungal infections.
Research Findings
Several studies have explored the biological effects of this compound:
- Enzyme Interaction Studies : Research has shown that this compound can modulate the activity of various enzymes involved in metabolic pathways. For example, it has been observed to influence cytochrome P450 enzymes, which are crucial for drug metabolism.
- Case Studies on Antimutagenicity : A study evaluating fluoroaryl derivatives highlighted that this compound exhibited significant antimutagenic activity in Salmonella assays, suggesting a protective effect against mutagenic compounds .
- Structure-Activity Relationship (SAR) Analysis : Investigations into SAR have revealed that the introduction of fluorine alters the electronic distribution within molecules, affecting their biological behavior. This modification can enhance the efficacy of compounds as potential drugs .
Comparative Analysis
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antiviral, Antitumor | Modulation of enzyme activity |
1-Chloromethyl-2-fluoronaphthalene | Antifungal | Nucleophilic substitution reactions |
2′-Fluoro nucleosides | Antiviral | Inhibition of viral replication |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Fluoronaphthalene, and how can purity and structural integrity be validated?
- Methodological Answer : The synthesis of this compound typically involves fluorination of naphthalene derivatives via electrophilic substitution or transition-metal-catalyzed reactions. Purity is validated using gas chromatography-mass spectrometry (GC-MS) to detect impurities, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .
Q. Which physicochemical properties of this compound are critical for environmental fate modeling, and how are they experimentally determined?
- Methodological Answer : Key properties include octanol-water partition coefficient (logP), vapor pressure, and aqueous solubility. These are measured using OECD Test Guidelines (e.g., OECD 105 for water solubility). Environmental persistence can be inferred from degradation studies under controlled aerobic/anaerobic conditions .
Q. What in vitro assays are recommended for preliminary toxicity screening of this compound?
- Methodological Answer : Use cell viability assays (e.g., MTT or resazurin reduction) in human bronchial or hepatic cell lines. Genotoxicity can be assessed via Ames tests (OECD 471) or micronucleus assays (OECD 487). Dose ranges should align with environmentally relevant concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological outcomes of this compound across different in vivo studies?
- Methodological Answer : Apply systematic risk-of-bias evaluation using tools from Table C-6 (human studies) and Table C-7 (animal studies) to assess randomization, dose allocation, and outcome reporting . Integrate findings using confidence ratings (e.g., High/Moderate/Low) based on study design rigor and reproducibility, as outlined in the Toxicological Profile’s evidence synthesis framework .
Q. What experimental designs are optimal for elucidating the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or ¹⁹F-NMR) to track metabolites in liver microsomes or in vivo models. Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with enzymatic inhibition assays to identify phase I/II metabolites. Dose-response studies should adhere to OECD 417 (toxicokinetics) .
Q. How should researchers design longitudinal studies to assess chronic environmental exposure to this compound?
- Methodological Answer : Deploy passive samplers in air/water matrices and use biomonitoring in indicator species (e.g., fish or soil invertebrates). For human cohorts, leverage retrospective studies ( ) with historical exposure data and health records. Statistical models must account for covariates like co-exposure to polycyclic aromatic hydrocarbons .
Q. What strategies mitigate confounding factors in epidemiological studies linking this compound exposure to respiratory effects?
- Methodological Answer : Stratify populations by smoking status, occupational history, and geographic location. Use multivariate regression to control for PM2.5 and other airborne pollutants. Validate exposure metrics via urinary metabolites (e.g., hydroxylated naphthalenes) quantified via high-resolution mass spectrometry .
Q. Data Analysis & Interpretation
Q. How can computational models improve risk assessment for this compound when in vivo data are limited?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints. Validate predictions against in vitro data (e.g., IC₅₀ values) and extrapolate using physiologically based pharmacokinetic (PBPK) modeling. Ensure model transparency per OECD QSAR Validation Principles .
Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use benchmark dose (BMD) modeling with model averaging to address uncertainty. For threshold effects, apply piecewise regression or hierarchical Bayesian models. Data should be normalized to control groups and adjusted for heteroscedasticity .
Q. Ethical & Practical Considerations
Q. How can researchers ensure ethical compliance when studying this compound in vulnerable populations?
Properties
IUPAC Name |
2-fluoronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGQBTMEEISJLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186033 | |
Record name | 2-Fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
323-09-1 | |
Record name | 2-Fluoronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=323-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000323091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoronaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.728 | |
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